molecular formula C26H42O6 B3010597 辛伐他汀酸-d3 CAS No. 1309272-51-2

辛伐他汀酸-d3

货号 B3010597
CAS 编号: 1309272-51-2
分子量: 453.634
InChI 键: PLNPEDNGLSMHOD-NLCCXZAOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Human Hepatic Metabolism of Simvastatin Hydroxy Acid

Simvastatin hydroxy acid (SVA), the active metabolite of simvastatin, primarily undergoes metabolism in the liver through the action of cytochrome P450 (CYP) isoforms. The study found that CYP3A4/5 plays a dominant role in the metabolism of SVA, with CYP2C8 contributing to a lesser extent. Other major CYP isoforms, including CYP2D6, were not involved in the hepatic metabolism of SVA. This suggests that the metabolism of simvastatin and its derivatives is highly specific to certain enzymes within the liver .

Synthesis and Characterization of Simvastatin Intercalation in LDHs

Simvastatin has been explored for its potential in bone generation, with controlled delivery being a key factor. The research introduced layered double hydroxide (LDH) as a novel drug delivery system for simvastatin. The study demonstrated that the intercalation, surface bonding, and release behavior of simvastatin from LDHs vary depending on the type of LDH and the synthesis process used. Notably, nitrate-based LDHs showed a sustained drug delivery profile, which could be beneficial for bone tissue repair applications .

Simvastatin's Effect on Vitamin D Status and Lipid Profile

Clinical trials have investigated the effects of simvastatin on vitamin D status and lipid profiles. The findings indicated that simvastatin effectively reduces cholesterol and low-density lipoprotein levels but does not influence vitamin D status. However, an inverse association was observed between triglyceride levels and vitamin D status, suggesting that vitamin D may impact the lipid profile and cardiovascular health .

Glucose Uptake Inhibition by Simvastatin

Simvastatin has been shown to inhibit glucose uptake activity and GLUT4 translocation in C2C12 myotubes. This effect is reversible and is associated with the suppression of the insulin receptor (IR)/IR substrate (IRS)/Akt signaling cascade. The study provides insight into the mechanism by which statins may affect insulin sensitivity and contribute to the risk of new-onset diabetes .

Interaction of Simvastatin with Phospholipid Membranes

The interaction of simvastatin with different types of phospholipid membranes has been studied, revealing that simvastatin's effects on membrane structure and dynamics depend on the lipid composition. Simvastatin showed an ordering effect on anionic DPPG membranes but had a disordering effect on zwitterionic DPPC membranes. These interactions could be critical for understanding the pharmacological activity of simvastatin and its effects on cell membranes .

Cholesterol Synthesis Inhibition by Simvastatin in Familial Hypercholesterolemia

Simvastatin has been evaluated for its cholesterol-lowering effects in patients with heterozygous familial hypercholesterolemia. The drug was well-tolerated and led to significant reductions in low-density lipoprotein cholesterol and triglycerides, as well as an increase in high-density lipoprotein cholesterol. These results confirm simvastatin's potency as a cholesterol synthesis inhibitor .

Neuroprotective Effects of Simvastatin

Research has indicated that simvastatin possesses neuroprotective effects, which may be mediated through the PI3K/AKT/caspase 3 pathway and anti-inflammatory responses. This suggests that simvastatin could have therapeutic potential beyond its cholesterol-lowering properties, particularly in conditions like Parkinson's disease .

Simvastatin and Vitamin D Metabolites in Familial Hypercholesterolemia

A study monitoring the plasma levels of vitamin D metabolites during simvastatin therapy in patients with familial hypercholesterolemia found that simvastatin increased the levels of these metabolites in a dose-dependent manner. This highlights the importance of monitoring vitamin D metabolites during simvastatin therapy .

Energetics and Structure of Simvastatin

The energetics and structure of simvastatin have been investigated through a combination of experimental and computational methods. The research provided insights into the crystalline form of simvastatin and its behavior upon melting. The findings contribute to the understanding of the physical properties of simvastatin, which is important for its production and use as a pharmaceutical .

Determination of Simvastatin and Its Hydroxy Acid Form in Human Plasma

A method for the simultaneous determination of simvastatin and its hydroxy acid form in human plasma has been developed. This high-performance liquid chromatography method with UV detection is suitable for pharmacological and pharmacokinetic studies, offering a fast, simple, and accurate way to measure simvastatin levels in plasma .

科学研究应用

成骨细胞分化和骨骼健康

辛伐他汀是一种抑制胆固醇合成的前药,已被证明通过促进成骨细胞分化对骨骼具有合成代谢作用。它增强成骨细胞中的碱性磷酸酶活性和矿化,表明在治疗骨质疏松症等代谢性骨病方面具有潜在用途 (Maeda 等人,2001 年)

肝毒性机制研究

通过蛋白质组学和转录组学分析研究了辛伐他汀对肝脏的不良影响。这项研究提供了对辛伐他汀诱导的毒性途径的见解,这对于了解其对肝细胞的影响至关重要 (Cho 等人,2013 年)

传染病中的抗炎特性

辛伐他汀表现出抗炎作用,尤其是在金黄色葡萄球菌 α-毒素的背景下。它显着减少白细胞-内皮细胞相互作用,表明在各种传染病中具有潜在的治疗应用 (Pruefer 等人,2002 年)

在炎症性关节炎中的作用

在小鼠炎症性关节炎的 Th1 驱动模型中,辛伐他汀对发展和临床明显的关节炎表现出显着的抑制作用,与胆固醇浓度无关。这突出了其治疗炎症性关节炎的潜力 (Leung 等人,2003 年)

增强辛伐他汀的生物转化

研究重点是提高大肠杆菌中辛伐他汀的生物转化。通过缺失特定基因,提高了全细胞生物催化转化的效率,使生产过程更加稳健且经济上更具吸引力 (Xie 等人,2007 年)

糖尿病性心肌病的治疗

辛伐他汀通过减轻大鼠的氧化应激和炎症来改善糖尿病性心肌病。它改善了各种心脏和代谢参数,表明其在治疗这种情况中的效用 (Al-Rasheed 等人,2017 年)

创伤性脑损伤后认知结果的改善

辛伐他汀已显示出在大鼠严重创伤性脑损伤后改善认知结果的益处,表明其在针对此类损伤的神经保护策略中的潜在应用 (Mountney 等人,2016 年)

预防偏头痛

辛伐他汀和维生素 D3 的组合已有效预防发作性偏头痛,为偏头痛管理提供了一种新方法 (Buettner 等人,2017 年)

增强骨修复

辛伐他汀已用于控释制剂中以增强骨修复。这种在局部给药系统中的应用显示出治疗骨缺损和骨坏死的希望 (Tai 等人,2013 年)

工程化酵母用于辛伐他汀生产

人们已经努力对酿酒酵母进行工程改造,以直接生产辛伐他汀。这种方法为生产这种药物提供了一种替代的、可能更有效的方法 (Bond & Tang,2019 年)

作用机制

Target of Action

Simvastatin acid-d3 primarily targets the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the endogenous production of cholesterol in the liver .

Mode of Action

Simvastatin acid-d3 acts by competitively inhibiting HMG-CoA reductase . By binding to the active site of the enzyme, it prevents the conversion of HMG-CoA to mevalonate, a cholesterol precursor . This inhibition results in a decrease in the production of cholesterol and several other compounds involved in lipid metabolism and transport .

Biochemical Pathways

The primary biochemical pathway affected by simvastatin acid-d3 is the mevalonate pathway . By inhibiting HMG-CoA reductase, simvastatin acid-d3 reduces the production of mevalonate and downstream products, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . This leads to a decrease in the levels of these lipids in the body, thereby reducing the risk of cardiovascular disease .

Pharmacokinetics

Simvastatin acid-d3 is well absorbed from the gastrointestinal tract but is highly extracted by the liver, with only about 7% of the dose reaching the general circulation intact . It is extensively bound to plasma proteins and is primarily metabolized by CYP3A4 . The time to reach maximum concentration (Cmax) is about 1.8 hours for simvastatin and 4.2 hours for simvastatin acid . The bioavailability of simvastatin is about 5% .

Result of Action

The molecular and cellular effects of simvastatin acid-d3’s action include a reduction in the production of cholesterol and other lipids, leading to a decrease in their levels in the body . This results in a reduced risk of cardiovascular disease . Simvastatin has also been shown to alter several cellular mechanisms, induce apoptosis, and have anti-tumor and anti-inflammatory actions .

Action Environment

Environmental factors, particularly the gut microbiome, can influence the action, efficacy, and stability of simvastatin acid-d3 . The gut microbiome can affect drug efficacy through complex interactions with bile acids, which can significantly impact drug pharmacokinetics . For instance, increased plasma concentration of simvastatin positively correlates with higher levels of several secondary bile acids . Therefore, the gut microbiome and environmental influences should be considered in the study and management of cardiovascular disease .

安全和危害

In rare cases, simvastatin can cause a condition that results in the breakdown of skeletal muscle tissue, potentially leading to kidney failure . It is also known to cause muscle pain, digestive problems and mental fuzziness in some people .

生化分析

Biochemical Properties

Simvastatin Acid-d3, like other statins, competitively inhibits the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol biosynthesis . By inhibiting this enzyme, Simvastatin Acid-d3 reduces the production of cholesterol and other isoprenoids, thereby regulating lipid metabolism .

Cellular Effects

Simvastatin Acid-d3 has been shown to influence various cellular processes. It can reduce cellular viability, particularly in cancerous cell lines . It also affects mitochondrial function, leading to changes in cellular energy production . Furthermore, it can influence gene expression, potentially altering the function of various cellular proteins .

Molecular Mechanism

The molecular mechanism of Simvastatin Acid-d3 involves its binding to the active site of HMG-CoA reductase, inhibiting the enzyme’s activity . This prevents the conversion of HMG-CoA to mevalonic acid, thereby reducing the production of cholesterol and other isoprenoids . The reduction in cholesterol synthesis leads to an increase in the expression of LDL receptors on the cell surface, enhancing the uptake of LDL cholesterol from the bloodstream .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Simvastatin Acid-d3 have been observed to change over time. For instance, it has been shown to cause a significant reduction in cellular viability over a concentration range of 0.3–100 µM after 24 hours of exposure . The effects of Simvastatin Acid-d3 are transient, as discontinuation of the drug can restore cellular function .

Dosage Effects in Animal Models

The effects of Simvastatin Acid-d3 in animal models vary with dosage. High doses of Simvastatin Acid-d3 have been associated with muscle toxicity in dogs . The development of such side effects has been shown to occur at dosage levels significantly higher than those used clinically, indicating a wide margin of safety .

Metabolic Pathways

Simvastatin Acid-d3 is involved in the cholesterol biosynthesis pathway, where it inhibits the conversion of HMG-CoA to mevalonic acid . This leads to a decrease in the production of cholesterol and other isoprenoids . Simvastatin Acid-d3 is metabolized in the liver via the cytochrome P450 system .

Transport and Distribution

Simvastatin Acid-d3 is well absorbed from the intestine and undergoes extensive first-pass metabolism in the liver, which reduces its systemic bioavailability . It is transported across cell membranes into bacteria cells, leading to bioaccumulation over time . The presence of bile acids has been shown to augment this process .

Subcellular Localization

The subcellular localization of Simvastatin Acid-d3 is primarily within the liver, where it exerts its cholesterol-lowering effects . It is also found in other tissues, including the intestine, due to its systemic circulation

属性

IUPAC Name

(4S,6R)-8-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[2-methyl-2-(trideuteriomethyl)butanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-4,6-dihydroxyoctanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42O6/c1-6-26(4,5)25(31)32-22-14-16(2)13-18-8-7-17(3)21(24(18)22)11-9-19(27)15-20(28)10-12-23(29)30/h7-8,13,16-17,19-22,24,27-28H,6,9-12,14-15H2,1-5H3,(H,29,30)/t16-,17-,19+,20-,21-,22-,24-/m0/s1/i4D3/t16-,17-,19+,20-,21-,22-,24-,26?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNPEDNGLSMHOD-NLCCXZAOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CCC(=O)O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C)(CC)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CCC(=O)O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。